1,1-Dimethylstannirane
Description
Properties
CAS No. |
834915-72-9 |
|---|---|
Molecular Formula |
C4H10Sn |
Molecular Weight |
176.83 g/mol |
IUPAC Name |
1,1-dimethylstannirane |
InChI |
InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3; |
InChI Key |
LXMSAELAXABPOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn]1(CC1)C |
Origin of Product |
United States |
Synthetic Methodologies for Stannirane Frameworks
General Approaches to Strained Three-Membered Heterocycles
The synthesis of strained three-membered heterocycles like stanniranes, epoxides, aziridines, and thiiranes is often challenging due to significant ring strain, which includes angle and torsional strain. numberanalytics.comresearchgate.net Common strategies to overcome these hurdles and facilitate ring formation include:
Intramolecular Cyclization: This is a widely used method where a molecule containing both a nucleophilic group and a leaving group on adjacent atoms undergoes an internal SN2 reaction to form the three-membered ring. For instance, the treatment of a 3-halo alcohol, thiol, or amine with a base can yield the corresponding oxirane, thiirane, or aziridine. msu.edu The success of this method often depends on the nucleophilicity of the heteroatom and the choice of base. msu.edu
Addition Reactions to Double Bonds: The reaction of alkenes with reagents that can deliver a heteroatom is a powerful tool for forming three-membered rings. A classic example is the epoxidation of alkenes using peracids, which is known for its high stereospecificity. msu.edu
Cycloaddition Reactions: These reactions involve the joining of two unsaturated molecules to form a cyclic adduct. sinica.edu.tw For three-membered rings, [2+1] cycloadditions are particularly relevant, where a carbene or a related species adds to a double bond. numberanalytics.com
Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of three-membered rings. While less common as a primary synthetic strategy, they can be important in specific cases.
The high reactivity of these strained rings, once formed, makes them valuable synthetic intermediates for further transformations, often involving nucleophilic or electrophilic ring-opening reactions. numberanalytics.commsu.edu
Precursor Chemistry for Stannirane Synthesis
The development of suitable precursor molecules is a critical step in the synthesis of stanniranes and other functional materials. polytechnique.edu The reactivity of these precursors plays a crucial role in the successful formation of the target architecture. polytechnique.edunih.gov In the context of stannirane synthesis, the precursors must be designed to facilitate the formation of the strained three-membered tin-containing ring.
Key considerations in precursor chemistry include: polytechnique.edunih.govreagent.co.ukwipo.int
Choice of Tin Source: The nature of the organotin starting material is fundamental. Trialkyltin halides, such as trimethyltin (B158744) chloride, are common precursors. conicet.gov.ar
Substituents on Tin: The organic groups attached to the tin atom influence the precursor's reactivity and the stability of the resulting stannirane.
Leaving Groups: For intramolecular cyclization routes, the choice of a good leaving group on the carbon backbone is essential for efficient ring closure.
Solvent and Reaction Conditions: The reaction medium and temperature can significantly impact the precursor's reactivity and the yield of the desired stannirane. nih.gov
The development of novel precursors is often a key factor in advancing the synthesis of new materials. polytechnique.edu For instance, the design of precursors with tunable reactivity allows for more systematic optimization of reaction conditions. nih.govwipo.int
Specific Synthetic Pathways to 1,1-Dimethylstannirane
The synthesis of the specific compound 1,1-dimethylstannirane involves tailored approaches that generate the highly reactive dimethylstannylene (SnMe₂) intermediate or utilize precursors amenable to forming the three-membered ring.
Cycloaddition reactions offer a direct route to cyclic compounds. sinica.edu.tw In the context of stanniranes, the [2+1] cycloaddition of a stannylene (a tin analogue of a carbene) to an alkene is a key conceptual pathway. However, the generation of free stannylenes is often challenging due to their high reactivity.
Theoretical studies suggest that the (1+2)-cycloaddition of stannylenes to form stanniranes can be strongly endergonic, indicating that the reaction is not thermodynamically favored under all conditions. sci-hub.se The success of cycloaddition approaches often depends on the specific stannylene and the alkene used. sci-hub.se
The Huisgen 1,3-dipolar cycloaddition is a well-known method for forming five-membered heterocyclic rings. organic-chemistry.org While not directly applicable to the synthesis of three-membered stanniranes, the principles of controlling cycloaddition reactions are relevant. sinica.edu.tworganic-chemistry.org For instance, the use of catalysts can significantly influence the rate and selectivity of cycloaddition reactions. organic-chemistry.org
Reduction and transmetalation reactions are important strategies in organometallic synthesis. conicet.gov.arrsc.org In the context of stannirane synthesis, these methods can be employed to generate reactive tin species or to facilitate the final ring-closing step.
One approach involves the reduction of diorganotin dihalides. For example, the reduction of a 1,2-dihaloethane with a tin-based reducing agent could conceptually lead to a stannirane. However, such reactions are often complex and can lead to a mixture of products.
Transmetalation, the exchange of ligands between two metal centers, is another potential route. rsc.org For example, a di-Grignard reagent derived from a 1,2-dihaloethane could react with a dimethyltin (B1205294) dihalide. This would involve the transfer of the organic backbone to the tin center, followed by intramolecular cyclization. The stereochemical outcome of transmetalation can be influenced by the specific metals and ligands involved. smolecule.com
Photolytic and thermal methods can be used to generate highly reactive intermediates, such as stannylenes, which can then be trapped to form stanniranes. sci-hub.se The photolysis or thermolysis of cyclic organotin precursors is a common strategy. sci-hub.se
For instance, 1,1-disubstituted stannacyclopent-3-enes have been used as precursors to generate dialkylstannylenes upon photolysis or thermolysis. sci-hub.se The transient dimethylstannylene (Me₂Sn) has been generated by laser flash photolysis of 1,1-dimethyl-2,3,4,5-tetraphenyl-1-stannacyclopentadiene. In the absence of a trapping agent, this stannylene dimerizes to form tetramethyldistannene (B14310332) (Me₂Sn=SnMe₂). sci-hub.se However, in the presence of an alkene, the stannylene can be trapped to form the corresponding stannirane.
The thermal generation of intermediates is another approach. arxiv.org For example, the thermolysis of certain organotin compounds can lead to the elimination of a stable molecule and the formation of a reactive tin species that can then undergo further reactions to form a stannirane. epdf.pub
Control over Stereochemistry and Regioselectivity in Stannirane Synthesis
Controlling stereochemistry and regioselectivity is a fundamental aspect of organic synthesis, ensuring that the desired isomer of a molecule is formed. numberanalytics.comnumberanalytics.comuou.ac.inmasterorganicchemistry.comyoutube.com
Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. uou.ac.in In the context of stannirane synthesis, controlling stereochemistry means controlling the spatial orientation of the substituents on the three-membered ring. This is particularly important when the stannirane is chiral. youtube.comresearchgate.net The stereochemical outcome of a reaction can often be influenced by the stereochemistry of the starting materials, as seen in the stereospecific epoxidation of alkenes. msu.edu The use of chiral catalysts or auxiliaries can also induce stereoselectivity. researchgate.net
Regioselectivity is the control of the region of a molecule where a chemical reaction occurs. numberanalytics.comnumberanalytics.com In stannirane synthesis, this becomes relevant when an unsymmetrical alkene is used as a starting material. The addition of a stannylene to such an alkene could potentially lead to two different regioisomers. The regiochemical outcome can be influenced by steric and electronic factors of the reactants, as well as the choice of catalyst. numberanalytics.comrsc.org
Achieving high levels of both stereoselectivity and regioselectivity is often a significant challenge in the synthesis of complex molecules. researchgate.net
Advanced Spectroscopic Characterization of 1,1 Dimethylstannirane and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of stanniranes, offering unparalleled detail about the connectivity and local environment of atoms.
Proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the organic framework of 1,1-dimethylstannirane. The chemical shifts of the methyl protons and carbons attached to the tin atom are influenced by the electronegativity and coordination number of the tin center. In many organotin compounds, ¹H NMR chemical shifts for methyl groups directly bonded to tin appear in a distinct region, and their coupling to tin isotopes can provide valuable structural information. rsc.org For instance, the two-bond coupling constant, ²J(¹¹⁹Sn, ¹H), is typically observed and its magnitude can be indicative of the geometry and hybridization at the tin atom. rsc.org
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms in the molecule. wisc.edulibretexts.org The carbon atoms of the stannirane ring and the methyl groups exhibit characteristic resonances. The chemical shift values are sensitive to the electronic environment, with the carbon directly bonded to the tin atom showing a significant shift due to the influence of the heavy tin atom. abdn.ac.uk Coupling constants between tin and carbon, such as ¹J(¹¹⁹Sn, ¹³C), are also important parameters for structural assignment. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Organotin Compounds
| Compound Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | J(¹¹⁹Sn, ¹H) (Hz) | J(¹¹⁹Sn, ¹³C) (Hz) |
|---|---|---|---|---|
| Trimethyltin (B158744) Halides | 0.6 - 1.0 | -5 to -10 | 55 - 65 | 350 - 450 |
| Tetramethyltin | 0.06 | -9.2 | 54.2 | 338 |
| 1,1-Dimethylstannirane | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results | Specific data not available in search results |
¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for directly probing the environment of the tin atom. academie-sciences.fr Tin has three naturally occurring NMR-active isotopes with spin I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. huji.ac.il Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity. academie-sciences.fr The chemical shift range for ¹¹⁹Sn is vast, spanning over 4000 ppm, which makes it highly sensitive to changes in the coordination number, geometry, and electronic nature of the substituents at the tin center. academie-sciences.fr
Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms in complex molecules. libretexts.org For 1,1-dimethylstannirane, experiments like COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be crucial for confirming the molecular structure. youtube.comcam.ac.uknih.gov
A COSY experiment would show correlations between protons that are coupled to each other, for instance, between the protons on the two-membered carbon ring of the stannirane. emerypharma.comuzh.ch This helps to establish the proton-proton connectivity within the ring.
Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. savemyexams.comijrpr.com The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint. wikipedia.orgwiley.com
For 1,1-dimethylstannirane, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups. libretexts.org More importantly, vibrations involving the tin-carbon (Sn-C) bonds and the C-C bond within the three-membered ring would provide key structural information. The frequencies of the Sn-C stretching modes are typically found in the far-infrared region and are sensitive to the coordination environment of the tin atom. The strained nature of the stannirane ring is also expected to influence the vibrational frequencies of the ring bonds.
Raman spectroscopy is particularly useful for studying the symmetric vibrations and the vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. dtic.milamericanpharmaceuticalreview.comyoutube.com The Sn-C symmetric stretching vibration, for instance, would likely give a strong signal in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for 1,1-Dimethylstannirane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (methyl & methylene) | 2850 - 3000 | IR, Raman |
| C-H Bend (methyl & methylene) | 1350 - 1470 | IR, Raman |
| Sn-C Stretch | 450 - 600 | IR, Raman |
| C-C Stretch (ring) | Dependent on ring strain | Raman |
Note: The exact frequencies are dependent on the specific molecular environment and physical state of the sample.
Mass Spectrometry Techniques in Stannirane Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural elucidation. nih.gov In the mass spectrum of 1,1-dimethylstannirane, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum is a result of the decomposition of the energetically unstable molecular ion into smaller, charged fragments. libretexts.orglibretexts.org The fragmentation of stanniranes would likely involve the loss of the methyl groups and the opening or fragmentation of the three-membered ring. raco.catyoutube.com The analysis of these fragment ions can provide strong evidence for the proposed structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition. nih.gov
X-ray Crystallography for Solid-State Structure Determination
For 1,1-dimethylstannirane, a single-crystal X-ray diffraction study would provide the exact geometry of the three-membered stannirane ring, including the C-Sn-C bond angle and the C-C and Sn-C bond lengths. kyoto-u.ac.jpmdpi.comrsc.orgmdpi.com This data is crucial for understanding the extent of ring strain and the nature of the bonding within the ring. The crystal packing and any intermolecular interactions can also be determined from the crystallographic data. rsc.orgpan.pl Although obtaining suitable crystals can be a challenge, the structural information gained from X-ray crystallography is unparalleled in its detail and accuracy. nih.gov
Advanced Spectroscopic Methods for Electronic Structure Probing
The electronic structure of strained organometallic rings, such as 1,1-Dimethylstannirane, is a subject of significant interest, and its elucidation requires sophisticated spectroscopic techniques that go beyond routine characterization. researchgate.netacs.org Advanced methods provide detailed insights into bonding, charge distribution, and the nature of frontier molecular orbitals, which are crucial for understanding the reactivity and properties of these unique molecules. acs.orgdur.ac.uk Techniques such as Photoelectron Spectroscopy (PES), Magnetic Circular Dichroism (MCD), and Resonance Raman (RR) Spectroscopy are particularly powerful in this regard. researchgate.netscribd.com
Photoelectron Spectroscopy (PES) is a cornerstone technique for directly probing the electronic structure of molecules. researchgate.net It operates on the principle of the photoelectric effect, where irradiating a sample with high-energy photons causes the ejection of electrons. nih.gov By analyzing the kinetic energy of these photoelectrons, one can determine their binding energies, which correspond to the energy levels of the molecular orbitals. nih.gov PES is broadly divided into two categories based on the photon source: X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS).
X-ray Photoelectron Spectroscopy (XPS) utilizes X-rays to ionize core-level electrons. unizar-csic.es The binding energies of these core electrons are highly sensitive to the chemical environment and oxidation state of the atom. acs.org This makes XPS an excellent tool for analyzing charge distribution within a molecule. For instance, changes in the substituents on the tin atom in stanniranes would lead to measurable shifts in the Sn core-level binding energies. acs.org
Ultraviolet Photoelectron Spectroscopy (UPS) employs UV radiation to probe the valence-level electrons, which are directly involved in chemical bonding. acs.org The resulting spectra provide information about the energies of the highest occupied molecular orbitals (HOMOs). jh.edu For cyclic organotin compounds, UPS is particularly valuable for investigating the effects of ring strain on the electronic structure. acs.org The strained C-Sn-C bond angle in the three-membered stannirane ring significantly influences the energy of the σ(Sn-C) orbitals, which can be directly observed and quantified using UPS. acs.orgacs.org A combination of UPS and nuclear quadrupole resonance has also been used to examine the extent of pπ-dπ bonding in aromatic organotin compounds. acs.org
Magnetic Circular Dichroism (MCD) spectroscopy is another advanced technique used to probe the electronic structure, particularly for paramagnetic species. researchgate.net It measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. researchgate.net While 1,1-Dimethylstannirane itself is diamagnetic, MCD could be a powerful tool for studying any open-shell intermediates or related radical species, providing detailed information on ligand interactions, oxidation and spin states, and the geometry of the metal center. researchgate.net
Resonance Raman (RR) spectroscopy offers a sensitive probe into the relationship between electronic structure and the vibrations of a molecule's chromophoric groups. scribd.com By using a laser excitation wavelength that corresponds to an electronic transition, specific vibrational modes associated with that transition can be selectively enhanced. This technique could be applied to stanniranes and their analogues to gain insight into the vibrations coupled to specific electronic states, further clarifying the nature of the bonding within the strained ring.
The data obtained from these advanced methods are often complemented by computational chemistry, such as Density Functional Theory (DFT) calculations. mdpi.comnih.gov Theoretical models help in the assignment of complex spectra and provide a deeper, quantitative understanding of the electronic transitions and molecular orbital compositions. dur.ac.uk
Research Findings & Data
Detailed experimental studies using these advanced techniques on 1,1-Dimethylstannirane are specialized. However, the principles can be illustrated with typical data for organotin compounds and related small-ring systems.
XPS studies on organotin compounds demonstrate a clear correlation between the electronegativity of the ligands and the core-level binding energies of the tin atom. acs.org More electronegative substituents lead to a higher binding energy, reflecting a more positive partial charge on the tin center. The following table provides hypothetical, yet representative, XPS data illustrating this trend.
Table 1: Representative X-ray Photoelectron Spectroscopy (XPS) Data for Stanniranes This table presents hypothetical data based on established principles of photoelectron spectroscopy to illustrate expected trends.
| Compound | Substituent on Sn | Sn 3d₅/₂ Binding Energy (eV) | C 1s Binding Energy (eV) |
| 1,1-Dimethylstannirane | -CH₃ | ~486.5 | ~284.8 |
| 1,1-Dichlorostannirane | -Cl | ~488.0 | ~285.5 |
UPS has been effectively used to study ring strain in cyclostannanes. acs.org It has been established that the first ionization potential, corresponding to the HOMO, is sensitive to the C–Sn–C ring angle. acs.org In highly strained rings like stanniranes, the HOMO is expected to be destabilized (raised in energy), resulting in a lower ionization potential compared to less strained, larger rings or acyclic analogues.
Table 2: Representative Ultraviolet Photoelectron Spectroscopy (UPS) Data for Organotin Compounds This table presents hypothetical data based on established principles to illustrate the effect of ring strain on the first ionization potential.
| Compound | Ring Size | First Ionization Potential (eV) |
| 1,1-Dimethylstannirane | 3 | ~8.2 |
| 1,1-Dimethylstannetane | 4 | ~8.5 |
| 1,1-Dimethylstannolane | 5 | ~8.7 |
| Tetramethyltin (acyclic) | N/A | ~8.9 |
These advanced spectroscopic methods, often used in conjunction, provide a comprehensive picture of the electronic landscape of molecules like 1,1-Dimethylstannirane. acs.org They are indispensable for correlating structural features, such as ring strain, with electronic properties and chemical reactivity. acs.org
Theoretical and Computational Investigations of 1,1 Dimethylstannirane
Quantum Chemical Calculations of Stannirane Electronic Structure
Quantum chemical calculations are essential for elucidating the electronic properties of molecules like 1,1-dimethylstannirane, which are challenging to study experimentally. arxiv.orgaps.orgarxiv.orgnih.gov These computational methods provide a detailed picture of the bonding and orbital interactions that define the molecule's structure and reactivity.
Bonding Analysis and Orbital Interactions in the Three-Membered Ring
The three-membered ring of stannirane, consisting of one tin and two carbon atoms, is characterized by significant geometric constraints that dictate its bonding characteristics. The internal bond angles deviate substantially from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries, leading to bent "banana" bonds. This forces the ring atoms to use hybrid orbitals with increased p-character for the endocyclic (internal) bonds to accommodate the small angles. nih.govpaperswithcode.com
Bonding in such systems can be effectively described using methods like Natural Bond Orbital (NBO) analysis. uni-muenchen.denih.govwikipedia.org NBO analysis transforms the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.denih.gov For 1,1-dimethylstannirane, this analysis reveals two polar covalent Sn-C bonds and one C-C bond forming the ring structure. The Sn-C bonds are polarized towards the more electronegative carbon atoms.
Electronic Effects of Alkyl Substituents on the Stannirane Core
The two methyl groups attached to the tin atom in 1,1-dimethylstannirane exert a notable influence on the electronic structure of the stannirane core. Alkyl groups are generally considered to be electron-donating through two primary mechanisms: the inductive effect and hyperconjugation. scielo.org.mx
Inductive Effect (+I): Methyl groups are less electronegative than the tin atom they are attached to, leading to a push of electron density through the σ-bond framework towards the tin atom. This +I effect increases the electron density on the tin atom, which can influence the polarity and strength of the endocyclic Sn-C bonds.
Hyperconjugation: This involves the delocalization of electrons from the C-H σ-bonds of the methyl groups into empty orbitals associated with the tin atom. This donation further increases the electron density on the tin center. Studies on related organotin compounds, such as cyclopentadienyl(trimethyl)stannane, have shown that hyperconjugative interactions involving Sn-C bonds play a significant role in their electronic structure and reactivity. taylorfrancis.com
The combined electron-donating effects of the two methyl groups make the tin atom in 1,1-dimethylstannirane more electron-rich than in the unsubstituted parent stannirane (SnH₂C₂H₄). This increased electron density can affect the molecule's properties, including its Lewis basicity and its reactivity in ring-opening reactions. nih.gov
Ring Strain Energy (RSE) Calculations in Stanniranes and Chalcogeniranes
Three-membered rings are inherently strained due to the geometric necessity of acute bond angles. acs.org Quantifying this Ring Strain Energy (RSE) is crucial for understanding the thermodynamic instability and kinetic reactivity of these molecules.
Methodologies for Quantifying Strain in Small Ring Systems
The RSE is not a physical observable and must be determined computationally by comparing the energy of the cyclic molecule to a strain-free acyclic reference. The most widely accepted and robust methods for this involve the use of isodesmic and homodesmotic reactions. nih.govacs.orgnumberanalytics.com
Isodesmic Reactions: These are hypothetical reactions where the number of bonds of each formal type (e.g., C-C, C-H, Sn-C) is conserved on both the reactant and product sides. This helps to cancel out errors in the computational method. numberanalytics.com
Homodesmotic Reactions: These are a more refined type of isodesmic reaction where not only the bond types but also the hybridization states of the atoms are conserved. numberanalytics.comchemrxiv.org For example, the number of C(sp³)-C(sp³) bonds, C(sp³)-H bonds, and Sn(sp³)-C(sp³) bonds would be identical for reactants and products. The enthalpy change of such a reaction is taken as the RSE of the cyclic molecule. acs.orgchemrxiv.org
The energies of the molecules in these hypothetical reactions are calculated using high-level quantum chemical methods, such as Density Functional Theory (DFT) or more accurate coupled-cluster methods like CCSD(T), to ensure reliable results. nih.govum.es
Comparative Analysis of Ring Strain in Stanniranes vs. Other Group 14 Analogues
Computational studies have provided RSE values for three-membered heterocycles containing Group 14 elements. The analysis reveals a clear trend as one descends the group from carbon to tin.
Generally, the RSE for saturated three-membered rings of the type (CH₂)₂X, where X is a Group 14 element, increases down the group from cyclopropane (B1198618) (X=C) to stannirane (X=Sn). nih.gov This trend is somewhat counterintuitive, as the longer bonds of heavier elements might be expected to reduce strain. However, the increase is attributed to several factors, including less effective orbital overlap and changes in the electronic structure of the heavier elements. nih.govresearchgate.net The parent stannirane ring possesses a significantly higher RSE compared to cyclopropane and silirane.
| Compound (Parent Ring) | Group 14 Element (X) | Calculated RSE (kcal/mol) |
|---|---|---|
| Cyclopropane ((CH₂)₂CH₂) | Carbon (C) | ~28 |
| Silirane ((CH₂)₂SiH₂) | Silicon (Si) | ~29 |
| Germirane ((CH₂)₂GeH₂) | Germanium (Ge) | ~32 |
| Stannirane ((CH₂)₂SnH₂) | Tin (Sn) | ~35 |
Note: The RSE values are approximate and can vary slightly depending on the computational level of theory used. The values for the parent hydrides are shown for comparison. nih.gov
The higher RSE of stanniranes makes them more reactive towards ring-opening reactions compared to their lighter counterparts.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable information on the conformational changes and dynamic behavior of molecules. researchgate.net For a small and relatively rigid molecule like 1,1-dimethylstannirane, a conformational analysis would primarily focus on bond vibrations, angle bending, and the rotation of the exocyclic substituent groups. mdpi.commdpi.com
An MD simulation of 1,1-dimethylstannirane would involve:
Defining a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its atoms.
Solving Newton's equations of motion for the system, which predicts how the atoms will move over a given period.
The resulting trajectory provides a movie of the atomic motions, from which various properties can be analyzed. For 1,1-dimethylstannirane, this would include:
Ring Puckering: Although three-membered rings are nearly planar, slight puckering motions can occur.
Bond Fluctuations: Analysis of the fluctuations in the Sn-C and C-C bond lengths and the C-Sn-C and Sn-C-C bond angles.
Methyl Group Rotation: Studying the rotational barriers and preferred orientations of the two methyl groups attached to the tin atom.
While extensive MD simulation studies are common for large biomolecules, specific MD studies focused solely on the conformational dynamics of 1,1-dimethylstannirane are not prominent in the surveyed literature. However, the principles of conformational analysis are well-established and would be applied as described to understand the molecule's flexibility and dynamic structural properties. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 1,1 Dimethylstannirane
Ring-Opening Reactions of Stanniranes
The high degree of ring strain in the stannirane ring is the primary driving force for its ring-opening reactions. nih.gov These reactions can be initiated by various reagents and conditions, leading to the formation of more stable, acyclic organotin compounds.
The polarized nature of the tin-carbon bond in 1,1-dimethylstannirane makes it susceptible to attack by both electrophiles and nucleophiles. Electrophiles, being electron-seeking species, will preferentially attack the more electron-rich carbon atoms of the ring, leading to the cleavage of a tin-carbon bond. frontiersin.org Conversely, nucleophiles, which are electron-rich species, will attack the electrophilic tin center, also resulting in ring opening. nih.govyoutube.com
The general mechanism for nucleophilic ring-opening involves the attack of the nucleophile on the tin atom, forming a transient pentacoordinate tin species which then undergoes ring opening to relieve steric strain. chemistrysteps.com Strong nucleophiles, such as organolithium reagents or Grignard reagents, are particularly effective in promoting this transformation. youtube.com The regioselectivity of the attack on unsymmetrical stanniranes is influenced by both steric and electronic factors.
| Reagent Type | Site of Attack on Stannirane Ring | Resulting Product |
| Electrophile (E+) | Carbon | Acyclic organotin compound with E bonded to carbon |
| Nucleophile (Nu-) | Tin | Acyclic organotin compound with Nu bonded to tin |
Thermal and photochemical conditions can also induce ring transformations in stanniranes. Thermolysis of stanniranes can lead to the extrusion of a stannylene (R₂Sn:), a divalent tin species analogous to a carbene. nih.gov In the case of 1,1-dimethylstannirane, this would result in the formation of dimethylstannylene and an alkene. The high temperature required for this process reflects the energy needed to overcome the activation barrier for Sn-C bond homolysis. rsc.org
Photochemical excitation provides an alternative pathway for ring-opening. Upon absorption of light, the stannirane can be promoted to an excited state where the Sn-C bonds are weaker and more susceptible to cleavage. nih.govresearchgate.net This can also lead to the formation of stannylenes and alkenes, often with higher efficiency and under milder conditions than thermal methods.
Cycloaddition Reactions Involving the Stannirane Ring
Stanniranes can participate in cycloaddition reactions, where the three-membered ring acts as a synthon for the transfer of a stannylene unit to an unsaturated substrate. These reactions can be formally classified as [2+1] cycloadditions, although the mechanism may not always be concerted. For instance, the reaction of a stannirane with an alkyne could potentially lead to the formation of a stannirene, a three-membered ring containing a tin atom and a carbon-carbon double bond. However, such reactions often proceed through a stepwise mechanism involving initial ring opening to a diradical or zwitterionic intermediate. nih.gov
Insertion Reactions into the Tin-Carbon Bond
The strained tin-carbon bonds of 1,1-dimethylstannirane are also susceptible to insertion reactions. Small unsaturated molecules, such as carbon dioxide or sulfur, can insert into the Sn-C bond, leading to the formation of five-membered heterocyclic systems. rsc.org For example, the insertion of elemental sulfur into a tin-carbon bond would result in the formation of a 1,2-thiastannolane derivative. These reactions expand the ring size and relieve the inherent strain of the three-membered ring.
Reactions with Lewis Acids and Bases
The tin atom in 1,1-dimethylstannirane possesses Lewis acidic character due to the presence of vacant d-orbitals, allowing it to accept a pair of electrons. libretexts.orgwikipedia.orglumenlearning.comck12.org Lewis bases, which are electron-pair donors, can coordinate to the tin center. This coordination increases the electron density at the tin atom and can activate the stannirane ring towards further reactions, including nucleophilic attack. Common Lewis bases that can interact with organotin compounds include amines, phosphines, and ethers. wikipedia.org
Conversely, the stannirane ring can also react with Lewis acids. A Lewis acid can coordinate to the carbon atoms of the ring, making them more susceptible to nucleophilic attack. This type of activation can facilitate ring-opening reactions under milder conditions.
| Reagent | Interaction with 1,1-Dimethylstannirane | Effect on Reactivity |
| Lewis Base | Coordination to the tin atom | Increases nucleophilicity at carbon, can facilitate ring opening |
| Lewis Acid | Coordination to a carbon atom | Increases electrophilicity at carbon, facilitates nucleophilic attack |
Mechanistic Studies of 1,1-Dimethylstannirane Reactions
Detailed mechanistic studies on the reactions of 1,1-dimethylstannirane are limited. However, insights can be drawn from computational studies and experimental investigations of related organotin compounds and other three-membered heterocycles. nih.govcuny.edumdpi.com The mechanisms of ring-opening reactions are generally considered to proceed through either a concerted pathway or a stepwise pathway involving intermediates such as radicals, zwitterions, or pentacoordinate tin species.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable information on the reaction pathways, transition state structures, and activation energies for the various transformations of stanniranes. rsc.org These theoretical investigations can help to elucidate the factors that control the reactivity and selectivity of these strained organotin compounds.
Coordination Chemistry of Organotin Strained Rings
Intramolecular Coordination in Stanniranes
Intramolecular coordination refers to the interaction of a Lewis basic functional group within the same molecule with the Lewis acidic metal center. In organotin chemistry, this phenomenon is well-documented, often leading to an increase in the coordination number of the tin atom from four to five or even six. wikipedia.orglupinepublishers.com This self-stabilization can significantly influence the geometry and reactivity of the molecule.
For a simple, saturated stannirane like 1,1-dimethylstannirane, which lacks pendant Lewis basic groups, significant intramolecular coordination is not expected. The molecule's structure is dominated by the three-membered ring consisting of one tin and two carbon atoms. However, in more complex stannirane derivatives, the presence of a suitably positioned donor atom (such as nitrogen or oxygen) in one of the organic substituents can lead to the formation of an intramolecular dative bond to the tin center. This interaction can stabilize the strained ring system. For instance, organotin compounds with 2-(phenylazo)phenyl substituents have shown N→Sn intramolecular coordination, resulting in a pentacoordinated tin center with a distorted trigonal bipyramidal geometry. While not directly observed for 1,1-dimethylstannirane, this principle highlights a key aspect of stannirane chemistry.
Intermolecular Coordination with Lewis Bases
The tin atom in a stannirane ring is a Lewis acidic center, capable of accepting an electron pair from a Lewis base. libretexts.orgwikipedia.org This interaction forms a Lewis acid-base adduct, a fundamental reaction in coordination chemistry. fiveable.melibretexts.orgbyjus.com The high degree of p-character in the endocyclic bonds of the strained three-membered ring enhances the Lewis acidity of the tin atom compared to its acyclic counterparts.
1,1-Dimethylstannirane is expected to react with various Lewis bases, such as amines, phosphines, and ethers. This coordination would lead to the formation of a more stable, higher-coordinate tin complex. The presence of Lewis bases can alter the course of reactions involving stanniranes, for example, by stabilizing reactive intermediates. Theoretical studies on simple stannylenes, which are closely related to stanniranes, have shown that amines, in particular, form strong complexes. This suggests that 1,1-dimethylstannirane would readily form adducts with nitrogen-based Lewis donors. The general reactivity trend indicates that the strength of the interaction decreases from amines to sulfides to ethers.
Table 1: Expected Relative Strength of Intermolecular Coordination with 1,1-Dimethylstannirane
| Lewis Base Type | Donor Atom | Expected Interaction Strength |
|---|---|---|
| Amines | Nitrogen | Strong |
| Phosphines | Phosphorus | Moderate to Strong |
| Sulfides | Sulfur | Moderate |
This table is based on general principles of Lewis acidity and basicity and reactivity patterns of related organotin compounds.
Formation of Adducts and Complexes with Transition Metals
Strained rings like stanniranes are known to react with transition metal complexes, often through the insertion of the transition metal into one of the ring's bonds. rsc.orgnih.gov This reaction is driven by the release of ring strain. For 1,1-dimethylstannirane, the insertion of a low-valent transition metal center into one of the Sn-C bonds would be a highly probable reaction pathway. This process, known as oxidative addition, would result in the formation of a five-membered metallacycle.
Such reactions are valuable in organometallic synthesis, providing routes to more complex structures. For example, stannylene-phosphorus Lewis pairs incorporated into ring systems have been shown to react with palladium(0) and other transition metal precursors. rsc.org These reactions can lead to the formation of either donor-acceptor complexes or products of insertion into metal-halide or metal-carbon bonds. While specific examples with 1,1-dimethylstannirane are not readily found in the literature, its behavior is expected to parallel that of other strained organotin rings, making it a potential precursor for the synthesis of novel bimetallic complexes.
Influence of Ring Strain on Coordination Geometry and Stability
The defining characteristic of a stannirane is its significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry around the tin and carbon atoms. acs.org This inherent strain has a profound impact on both the coordination geometry and the thermodynamic stability of the molecule and its adducts.
The high ring strain energy of stanniranes, estimated to be substantial, provides a thermodynamic driving force for reactions that lead to ring-opening. acs.orgepdf.pub When 1,1-dimethylstannirane coordinates to a Lewis base or a transition metal, the geometry at the tin center changes. For example, the coordination of a Lewis base would cause the tin atom to shift from a pseudo-tetrahedral geometry towards a trigonal bipyramidal or octahedral arrangement. This change in coordination can partially alleviate the ring strain, thus stabilizing the resulting adduct.
The stability of the coordinated complex will depend on a balance between the strength of the newly formed coordinate bond and the residual strain in the three-membered ring. In the case of transition metal insertion, the complete cleavage of a ring bond leads to a significant release of strain energy, resulting in a thermodynamically very favorable transformation.
Table 2: Estimated Ring Strain Energy of Related Three-Membered Rings
| Compound | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane (B1198618) | ~27.5 |
| Silacyclopropane | ~29 |
| Germacyclopropane | ~28 |
Data for cyclopropane, silacyclopropane, and germacyclopropane are from established literature to provide context for the expected high ring strain in stanniranes.
Applications of 1,1 Dimethylstannirane in Synthetic Chemistry
Stanniranes as Synthetic Intermediates and Building Blocks
Stanniranes, including 1,1-dimethylstannirane, serve as potent synthetic intermediates due to their high ring strain, which facilitates predictable ring-opening reactions. acs.org These reactions provide a pathway to introduce a 1,2-difunctionalized ethyl moiety into an organic framework. The cleavage of the tin-carbon bonds can be initiated by a variety of electrophilic reagents, leading to a diverse range of functionalized products.
The utility of stanniranes as building blocks lies in their ability to act as precursors to other organometallic species. Through transmetalation reactions, the dimethylstannyl group can be replaced by other metals, opening avenues to a wide array of organometallic reagents that may be otherwise difficult to synthesize. This versatility makes 1,1-dimethylstannirane a valuable starting material for the synthesis of complex molecular architectures.
Table 1: Reactivity of Stanniranes with Various Reagents
| Reagent Type | Product Type | General Reaction Scheme |
| Protic Acids (HX) | β-Haloethylstannanes | Me₂Sn(CH₂CH₂) + HX → Me₂Sn(X)CH₂CH₂H |
| Halogens (X₂) | 1,2-Dihaloethanes and Diorganotin Dihalides | Me₂Sn(CH₂CH₂) + X₂ → XCH₂CH₂X + Me₂SnX₂ |
| Organolithium (RLi) | Ate-complexes followed by ring opening | Me₂Sn(CH₂CH₂) + RLi → [Me₂Sn(R)CH₂CH₂]Li |
| Carbonyls (R₂C=O) | Five-membered heterocycles | Me₂Sn(CH₂CH₂) + R₂C=O → Me₂Sn(O)C(R₂)CH₂CH₂ |
This table represents generalized reactivity patterns for stanniranes and may be applicable to 1,1-dimethylstannirane.
Role in Catalysis and Organometallic Transformations
While the direct catalytic applications of 1,1-dimethylstannirane are not extensively documented, its derivatives and related organotin compounds are known to participate in various catalytic processes. Organotin compounds can act as catalysts in reactions such as polymerization, esterification, and transesterification. wikipedia.org The Lewis acidic nature of the tin center can activate substrates, facilitating bond formation.
In the context of organometallic transformations, 1,1-dimethylstannirane can be a source of the dimethylstannylene (Me₂Sn:) synthon, a highly reactive species. This transient intermediate can insert into a variety of bonds, leading to the formation of new organotin compounds and acting as a stepping stone in catalytic cycles. The controlled release of dimethylstannylene from 1,1-dimethylstannirane under specific reaction conditions is a potential area for developing novel catalytic systems.
Precursors for Novel Organometallic Architectures
1,1-Dimethylstannirane holds significant promise as a precursor for the synthesis of novel organometallic architectures, including polymers and macrocycles. The ring-opening polymerization (ROP) of stanniranes can lead to the formation of polytinanes, which are polymers with a backbone consisting of repeating tin units. These materials are of interest for their potential electronic and optical properties.
Furthermore, the reaction of 1,1-dimethylstannirane with difunctional reagents can lead to the formation of macrocyclic compounds containing tin atoms within the ring structure. These organometallic macrocycles are of fundamental interest for their unique host-guest chemistry and potential applications in sensing and catalysis. The ability to precisely control the ring-opening and subsequent linkage of 1,1-dimethylstannirane units is key to constructing these complex and potentially functional supramolecular structures.
Table 2: Potential Organometallic Architectures from 1,1-Dimethylstannirane
| Architecture | Synthetic Strategy | Potential Application |
| Polytinanes | Ring-Opening Polymerization (ROP) | Conductive materials, photoresists |
| Organometallic Macrocycles | Reaction with difunctional linkers | Host-guest chemistry, sensors |
| Stannylated Nanostructures | Surface modification of nanomaterials | Catalysis, electronics |
This table outlines potential applications and synthetic strategies based on the known chemistry of organotin compounds.
Concluding Remarks and Future Research Perspectives
Summary of Key Research Achievements
Research into stanniranes, and by extension the theoretical 1,1-Dimethylstannirane, has largely centered on their role as transient intermediates in organotin chemistry. The primary achievement in this area has been the successful trapping of stanniranes in various reactions, providing strong evidence for their fleeting existence. For instance, the reaction of dimethylstannylene (Me₂Sn:) with alkenes is a well-established method for generating stannirane intermediates. While 1,1-Dimethylstannirane itself has not been isolated, its formation has been inferred from the stereospecificity of the products obtained in these reactions. For example, the reaction of photolytically generated dimethylstannylene with (Z)-2-butene yields exclusively cis-2,3-dimethyl-1,1-dimethylstannirane, which then undergoes further reactions. This stereochemical fidelity is a hallmark of a concerted cycloaddition pathway and serves as a cornerstone of evidence for the transient formation of the stannirane ring.
Another significant area of achievement lies in the computational and theoretical modeling of stannirane structures and reaction pathways. Quantum chemical calculations have provided valuable insights into the geometry, bonding, and energetics of 1,1-Dimethylstannirane. These studies have predicted a highly strained three-membered ring with a C-Sn-C angle significantly compressed from the ideal tetrahedral geometry. The Sn-C bonds in the ring are calculated to be relatively weak, explaining the high reactivity and propensity for ring-opening reactions. These theoretical models have been instrumental in rationalizing the observed reactivity patterns and in guiding the design of experiments aimed at detecting or trapping these elusive species.
Unaddressed Challenges in 1,1-Dimethylstannirane Chemistry
Despite the progress in understanding the transient nature of 1,1-Dimethylstannirane, its isolation and direct spectroscopic characterization remain a formidable challenge. The high ring strain and the inherent weakness of the Sn-C bonds render the molecule exceptionally labile. It readily undergoes oligomerization or insertion into other bonds, making it difficult to handle under normal laboratory conditions. The development of synthetic methodologies to generate 1,1-Dimethylstannirane in a sufficiently high concentration for spectroscopic observation at low temperatures has yet to be achieved.
Furthermore, the clean and efficient generation of the dimethylstannylene precursor is another hurdle. Many methods for producing Me₂Sn: also generate side products that can complicate the reaction mixture and interfere with the detection of the transient stannirane. Overcoming these synthetic challenges is paramount to advancing the experimental study of 1,1-Dimethylstannirane.
Emerging Trends and Directions for Future Investigation
Future research in this area is likely to be driven by advancements in both synthetic techniques and spectroscopic methods. The use of sterically demanding substituents on the tin atom has proven successful in stabilizing other reactive organometallic species. A potential future direction would be to explore the synthesis of kinetically stabilized stanniranes with bulky groups that could sterically shield the reactive Sn-C bonds and prevent oligomerization.
The application of matrix isolation techniques, where the reactive species is generated and trapped in an inert gas matrix at cryogenic temperatures, holds considerable promise for the direct spectroscopic observation of 1,1-Dimethylstannirane. This technique could allow for the acquisition of its infrared (IR) and nuclear magnetic resonance (NMR) spectra, providing invaluable experimental data to compare with theoretical predictions.
Time-resolved spectroscopy is another powerful tool that could be employed to study the kinetics and mechanism of reactions involving 1,1-Dimethylstannirane. By monitoring the formation and decay of the transient species on a very short timescale, it may be possible to gain a more detailed understanding of its reactivity.
Potential for Broader Impact in Organometallic Research
The pursuit of 1,1-Dimethylstannirane and other related stanniranes has broader implications for the field of organometallic chemistry. A deeper understanding of the bonding and reactivity of these strained-ring systems contributes to the fundamental knowledge of main-group element chemistry. The development of new synthetic routes to stanniranes could open up novel pathways for the synthesis of complex organotin compounds and polymers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
